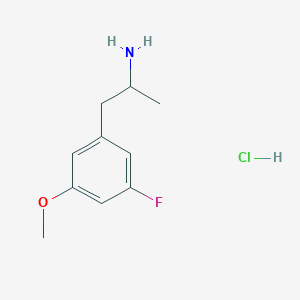

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12)3-8-4-9(11)6-10(5-8)13-2;/h4-7H,3,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBMNBPVBUMMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-73-2 | |

| Record name | 1-(3-fluoro-5-methoxyphenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Reduction: Conversion of the nitro group to an amine group.

Fluorination: Introduction of the fluorine atom at the desired position.

Methoxylation: Introduction of the methoxy group.

Formation of the hydrochloride salt: This is achieved by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or other electrophilic agents. For example:

Reaction :

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

Reaction :

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds. For example, reacting with aldehydes:

Reaction :

Scientific Research Applications

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. The introduction of fluorine in the structure may influence receptor binding affinities and selectivity .

Synthesis and Structural Modifications

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride can be achieved through various synthetic routes, often involving the introduction of the methoxy and fluorine groups onto a phenyl ring followed by amination processes. The stability and reactivity of fluorinated compounds are critical considerations during synthesis, as they can undergo decomposition under certain conditions .

Case Studies and Literature Insights

While specific case studies directly involving this compound are scarce, related research highlights the importance of fluorinated compounds in drug development:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride

- Molecular Formula: C₁₀H₁₄FNO·HCl

- SMILES : CC(CC1=CC(=CC(=C1)F)OC)N.Cl

- InChIKey : LPNKGLAGKVGAPY-UHFFFAOYSA-N .

Structural Features: The compound features a propan-2-amine backbone linked to a substituted phenyl ring. The phenyl ring contains a 3-fluoro and 5-methoxy group, distinguishing it from other amphetamine-like derivatives.

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the propan-2-amine hydrochloride scaffold but differing in substituent groups. Key structural variations influence pharmacological, metabolic, and industrial properties.

Key Structural and Functional Insights

Substituent Position Effects: Fluorine at the 3-position (target compound) vs. Methoxy groups in the 5-position (target) vs. 4-position (PMMA) may influence lipophilicity and CNS penetration .

Industrial and Regulatory Status: Compounds like 4-FMA and 5-APB are regulated under global drug control laws due to their psychoactive effects .

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, which may influence its interaction with biological targets. The basic structure can be represented as follows:

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Such interactions can modulate neurotransmitter release and uptake, potentially influencing mood and cognitive functions .

Antimicrobial Properties

Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenylpropanamines have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-2-amine | Staphylococcus aureus | 0.025 |

| 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine | Escherichia coli | TBD |

| 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine | Bacillus subtilis | 0.0039 |

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. Studies on similar compounds indicate that they may act as selective serotonin reuptake inhibitors (SSRIs), which can be beneficial in treating depression and anxiety disorders .

Table 2: Neuropharmacological Activity of Related Compounds

| Compound | Receptor Type | EC50 (nM) |

|---|---|---|

| 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine | 5-HT2A receptor | TBD |

| 1-(4-Methoxyphenyl)propan-2-amine | Dopamine D2 receptor | TBD |

Case Studies

Recent case studies highlight the therapeutic potential of compounds related to this compound in treating neurological disorders. For instance, a study demonstrated that similar phenylpropylamines exhibited significant antidepressant-like effects in animal models, suggesting that this compound might share similar properties .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicity profile of fluorinated compounds. Some studies have indicated that fluorine substituents can lead to metabolic instability and potential toxicity in certain contexts . Therefore, further research is necessary to assess the safety and efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. For analogs like 1-(4-Methoxyphenyl)propan-2-amine hydrochloride, key steps include:

- Esterification : Reacting substituted phenols with propan-2-amine precursors.

- Salt formation : Treating the free base with HCl to form the hydrochloride salt, enhancing solubility .

- Purification : Use column chromatography or recrystallization in solvents like ethanol/water to achieve >95% purity. Monitor via HPLC or LC-MS .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

- The hydrochloride salt improves aqueous solubility, critical for in vitro assays. For example, analogs like 1-(4-Fluorophenyl)propan-2-amine hydrochloride exhibit solubility >50 mg/mL in water, enabling bioactivity studies . Stability testing (e.g., TGA/DSC) under varying pH and temperature conditions is recommended for storage optimization .

Q. What spectroscopic techniques are most effective for structural characterization?

- NMR : H and C NMR confirm substitution patterns (e.g., fluorine and methoxy groups). For fluorinated analogs, F NMR resolves positional isomerism .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFNO, theoretical 233.07 g/mol) and detects impurities .

Q. What safety precautions are required when handling this compound?

- Hazard statements (e.g., H315: Skin irritation) from structurally similar amines suggest:

- Use PPE (gloves, goggles) and work in a fume hood.

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (3-Fluoro vs. 5-Methoxy) affect receptor binding affinity?

- Structure-Activity Relationship (SAR) : Fluorine at the 3-position enhances electronegativity, potentially increasing interactions with serotonin/dopamine receptors. Methoxy at the 5-position may sterically hinder binding. Compare analogs like PMMA (4-methoxy substitution) using radioligand assays (e.g., values for 5-HT receptors) . Computational docking (e.g., AutoDock Vina) can predict binding modes .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs?

- SERS Detection : Surface-enhanced Raman spectroscopy (SERS) with Ag@Au nanocubes can differentiate fluorinated/methoxylated analogs based on vibrational fingerprints (e.g., 680 cm for C-F stretch vs. 1250 cm for C-O-C) .

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/0.1% TFA) to resolve retention time differences .

Q. How can contradictory bioactivity data from different studies be resolved?

- Case Example : If one study reports high cytotoxicity (IC < 10 µM) while another shows no effect:

- Validate assay conditions (e.g., cell line specificity, incubation time).

- Check for enantiomeric purity; chiral impurities (e.g., (R)- vs. (S)-isomers) can skew results. Chiral HPLC or capillary electrophoresis is recommended .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) by precise control of residence time and temperature. For a related difluorophenoxy compound, this improved yield from 65% (batch) to 85% .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.